molecular formula C17H21N3 B3135616 4-[(4-Phenylpiperazin-1-YL)methyl]aniline CAS No. 40224-23-5

4-[(4-Phenylpiperazin-1-YL)methyl]aniline

Cat. No.: B3135616
CAS No.: 40224-23-5
M. Wt: 267.37 g/mol
InChI Key: HFSSYCWTIGVIPL-UHFFFAOYSA-N
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Description

4-[(4-Phenylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C17H21N3 It is a derivative of piperazine, featuring a phenyl group attached to the piperazine ring and an aniline moiety

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Phenylpiperazin-1-YL)methyl]aniline are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Mode of Action

This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged neuron excitation.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the breakdown of acetylcholine . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses. The downstream effects of this include potential improvements in cognitive function and memory.

Result of Action

The inhibition of cholinesterase enzymes by this compound can lead to a variety of molecular and cellular effects. Most notably, it can enhance the transmission of nerve impulses, potentially improving cognitive function and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Primary or secondary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline ring.

Scientific Research Applications

4-[(4-Phenylpiperazin-1-yl)methyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline
  • 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
  • 4-[(4-Phenylpiperazin-1-yl)ethyl]aniline

Uniqueness

4-[(4-Phenylpiperazin-1-yl)methyl]aniline is unique due to the presence of both a phenyl group and an aniline moiety, which confer distinct chemical and biological properties. The phenyl group enhances lipophilicity, while the aniline moiety provides sites for further functionalization. This combination makes the compound versatile for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSYCWTIGVIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In the manner given in Example 1B, 1-phenyl-4-(p-nitrobenzyl)piperazine is reduced with aqueous titanium trichloride to give 1-phenyl-4-[(4-aminophenyl)methyl]piperazine.
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Synthesis routes and methods II

Procedure details

A solution of sodium borohydride (63 mg, 1.68 mmol) in ethanol (1 ml) was added drop-wise to a stirred solution of 4-(4-phenylpiperazine-1-yl methyl)-nitro-aniline (1 g, 3.36 mmol) and tin (II) dichloride dihydrate (2.27 g, 10.10 mmol) in ethanol (20 ml) at 60° C. The resulting solution was stirred for 2 h after which the reaction was cooled to 0° C. and basified (pH>10) by the addition of sodium hydroxide (2M). The aqueous layer was extracted with dichloromethane (3×20 ml) and the combined organics washed with brine, then dried over magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography (hexanes/ethyl acetate 1:1) to afford the title compound as a pale yellow solid (441 mg, 49%). HPLC retention time 5.82 min. Mass spectrum (ES+) m/z 268 (M+H).
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63 mg
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4-(4-phenylpiperazine-1-yl methyl)-nitro-aniline
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2.27 g
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1 mL
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20 mL
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49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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